molecular formula C14H10S B8474808 9-Methylenethioxanthene CAS No. 84714-76-1

9-Methylenethioxanthene

Cat. No. B8474808
CAS RN: 84714-76-1
M. Wt: 210.30 g/mol
InChI Key: YEVSFCZGCKDXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710024B2

Procedure details

1-alkoxycarbonyl-1-phenylethylene; 1,1-dialkoxycarbonyl-2-ethylethylene; 1,1-dialkoxycarbonyl-2-phenylethylene, 1,1-dialkoxycarbonyl-2,2-dimethylethylene; 1,1-dialkoxycarbonylmethylethylene; 9-methylenexanthene; 9-methylenethioxanthene, 9-methylene-10-H-acridine and mixtures of two or more thereof.
[Compound]
Name
1-alkoxycarbonyl-1-phenylethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,1-dialkoxycarbonyl-2-ethylethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,1-dialkoxycarbonyl-2-phenylethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,1-dialkoxycarbonyl-2,2-dimethylethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,1-dialkoxycarbonylmethylethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2OC2[C:3]1=CC=CC=2.C=C1C2C=CC=CC=2SC2C1=CC=CC=2.C=C1C2C=CC=CC=2[NH:39]C2C1=CC=CC=2>>[C:3]([C:2]([C:15]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[CH2:1])#[N:39]

Inputs

Step One
Name
1-alkoxycarbonyl-1-phenylethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1,1-dialkoxycarbonyl-2-ethylethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1,1-dialkoxycarbonyl-2-phenylethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1,1-dialkoxycarbonyl-2,2-dimethylethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
1,1-dialkoxycarbonylmethylethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1C2=CC=CC=C2OC=2C=CC=CC12
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1C2=CC=CC=C2SC=2C=CC=CC12
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1C2=CC=CC=C2NC=2C=CC=CC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#N)C(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.